2-Chloro-N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide
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Overview
Description
2-Chloro-N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique molecular structure, which includes two chlorine atoms, a hydroxyphenyl group, and a hydroxyethyl group. Its molecular formula is C10H11Cl2NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide typically involves the reaction of 2-chloro-5-hydroxybenzaldehyde with N-methylacetamide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are optimized for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
- Hydroxy derivatives from oxidation reactions.
- Amino derivatives from reduction reactions.
- Substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
2-Chloro-N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but lacks the hydroxyethyl group.
2-Chloro-N-(2-chloro-4-methylphenyl)acetamide: Similar structure but has a methyl group instead of a hydroxy group.
2-Chloro-N-(5-chloro-2-hydroxyphenyl)propanamide: Similar structure but has a propanamide group instead of an acetamide group.
Uniqueness
2-Chloro-N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual hydroxy groups and chlorine atoms make it particularly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
2-chloro-N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-14(11(17)5-12)6-10(16)8-4-7(15)2-3-9(8)13/h2-4,10,15-16H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGBPQJRKRXEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C1=C(C=CC(=C1)O)Cl)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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